molecular formula C19H17FN4O B2427257 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2097889-06-8

3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide

Cat. No.: B2427257
CAS No.: 2097889-06-8
M. Wt: 336.37
InChI Key: XXBIKLVSYQTLLX-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide is a synthetic organic compound that belongs to the class of amides It features a fluorophenyl group, a pyridinyl-pyrazinyl moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the Pyridinyl-Pyrazinyl Moiety: This involves the construction of the pyrazine ring, often through cyclization reactions involving pyridine derivatives.

    Amide Bond Formation: The final step involves coupling the fluorophenyl intermediate with the pyridinyl-pyrazinyl moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

    Scalability: Adjusting reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide
  • 3-(2-bromophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide
  • 3-(2-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyraz

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c20-16-4-2-1-3-14(16)5-6-18(25)24-13-17-19(23-12-11-22-17)15-7-9-21-10-8-15/h1-4,7-12H,5-6,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBIKLVSYQTLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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